N-Butyl-2-ethoxy-2-phenylacetamidine
Description
Properties
CAS No. |
64058-97-5 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N'-butyl-2-ethoxy-2-phenylethanimidamide |
InChI |
InChI=1S/C14H22N2O/c1-3-5-11-16-14(15)13(17-4-2)12-9-7-6-8-10-12/h6-10,13H,3-5,11H2,1-2H3,(H2,15,16) |
InChI Key |
KTUZEYASKOEGNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(C(C1=CC=CC=C1)OCC)N |
Origin of Product |
United States |
Preparation Methods
Preparation via Chloroacetamide Intermediate Route
A robust method involves the synthesis of a chloroacetamide intermediate followed by nucleophilic substitution with the appropriate amine:
Step 1: Formation of Chloroacetamide Intermediate
Ethyl glycinate hydrochloride is suspended in dichloromethane and treated with triethylamine and chloroacetyl chloride at 0°C. After stirring at room temperature, the reaction mixture is neutralized with saturated sodium bicarbonate solution, extracted, dried, and evaporated to yield the chloroacetamide intermediate as a dark solid. This intermediate is used directly without further purification.
Step 2: Nucleophilic Substitution with N-Butylamine
The chloroacetamide intermediate is reacted with n-butylamine under controlled conditions to substitute the chlorine atom with the butylamino group, yielding this compound after subsequent purification.
This method benefits from straightforward reaction conditions and good yields, with the chloroacetamide intermediate being a versatile precursor for various amidine derivatives.
Oxidative Preparation from Glycinates
Another approach utilizes oxidative methods to convert glycine derivatives into imino esters or amidines:
Using oxidants such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or manganese(IV) oxide, ethyl glycinate derivatives are oxidized to α-imino esters, which can then be transformed into amidines by reaction with amines like n-butylamine.
This method is notable for enabling the synthesis of imino amides and amidines that are challenging to access via conventional addition-dehydration sequences.
Reaction Conditions and Analytical Data
Research Outcomes and Yields
The chloroacetamide intermediate route provides a convenient and efficient pathway with moderate to high yields, typically above 70%, depending on purification and reaction scale.
Oxidative methods using manganese(IV) oxide have shown successful conversion of glycine derivatives to imino amides and amidines with good selectivity and functional group tolerance.
Scandium-catalyzed oxidative α-alkoxylation offers a mild catalytic alternative, although its direct application to this compound requires further exploration.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-ethoxy-2-phenylacetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N-Butyl-2-ethoxy-2-phenylacetamidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of N-Butyl-2-ethoxy-2-phenylacetamidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-2-ethoxy-2-phenylacetamide
- N-Butyl-2-ethoxy-2-phenylacetamide
- N-Butyl-2-ethoxy-2-phenylacetamide
Uniqueness
N-Butyl-2-ethoxy-2-phenylacetamidine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
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